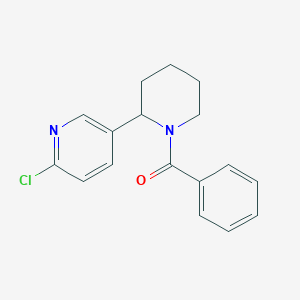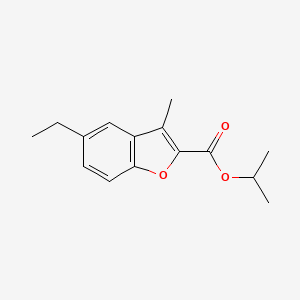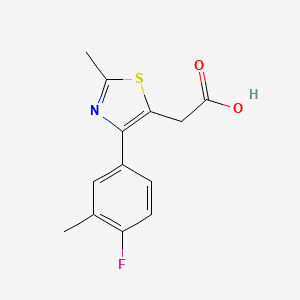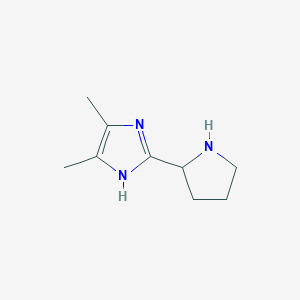![molecular formula C10H15N3O B11812788 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can be achieved through several methods. One common approach involves the reaction between α-bromoketones and 2-aminopyridine. This reaction can be carried out under mild and metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted amides.
Aplicaciones Científicas De Investigación
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It serves as a pharmacophore in the design of biologically active molecules.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide include:
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have varied medicinal applications.
Uniqueness
This compound is unique due to its specific structure, which combines an amide group with a pyridine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)/t7?,8-/m0/s1 |
Clave InChI |
QQBBHWHNZNXGDW-MQWKRIRWSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=N1)NC(=O)C(C)N |
SMILES canónico |
CC(C1=CC=CC=N1)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)





![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)


![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
